molecular formula C11H16N2O7 B13925213 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione

Cat. No.: B13925213
M. Wt: 288.25 g/mol
InChI Key: GIZXLWBUPHRANC-BGZDPUMWSA-N
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Description

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of the pyrimidine ring. Common reagents used in these reactions include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, glycosyl donors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(hydroxymethyl)pyrimidine-2,4-dione
  • **5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(ethylmethyl)pyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione lies in its specific structural features, such as the methoxymethyl group and the configuration of the sugar moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,9+/m1/s1

InChI Key

GIZXLWBUPHRANC-BGZDPUMWSA-N

Isomeric SMILES

COCN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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